Cas no 2228344-35-0 (1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol)

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol
- 2228344-35-0
- EN300-1784921
-
- インチ: 1S/C14H14O2/c1-16-13-7-6-12(14(15)8-9-14)10-4-2-3-5-11(10)13/h2-7,15H,8-9H2,1H3
- InChIKey: FHYGMJHELLEOQU-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=CC=C(C3C=CC=CC2=3)OC)CC1
計算された属性
- せいみつぶんしりょう: 214.099379685g/mol
- どういたいしつりょう: 214.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 29.5Ų
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784921-2.5g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1784921-0.1g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1784921-10.0g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1784921-0.05g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1784921-0.25g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1784921-1.0g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1784921-0.5g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1784921-5g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1784921-10g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1784921-5.0g |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |
2228344-35-0 | 5g |
$2858.0 | 2023-06-02 |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol 関連文献
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-olに関する追加情報
1-(4-Methoxynaphthalen-1-yl)cyclopropan-1-ol: A Comprehensive Overview
The compound 1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol, identified by the CAS number 2228344-35-0, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its naphthol derivative structure, which incorporates a cyclopropane ring and a methoxy group. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of naphthol derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The methoxy group attached to the naphthalene ring in this compound plays a crucial role in modulating its pharmacokinetic properties, such as solubility and bioavailability. Additionally, the cyclopropane ring introduces steric hindrance, which can influence the molecule's interaction with biological targets.
The synthesis of 1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol involves a multi-step process that typically begins with the preparation of the naphthol derivative. This is followed by the introduction of the cyclopropane ring through either ring-opening reactions or other cycloaddition techniques. The final step involves the installation of the methoxy group, which can be achieved through nucleophilic substitution or other functional group transformations.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based reactions. The compound's UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, indicating its potential for use in optoelectronic applications.
Recent research has focused on the biological activity of this compound, particularly its ability to inhibit certain enzymes associated with neurodegenerative diseases. For instance, studies have demonstrated that 1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This finding suggests that the compound could serve as a lead molecule for the development of novel therapeutic agents.
Beyond its biological applications, this compound has also been explored for its potential in materials science. Its rigid structure and aromaticity make it an attractive candidate for use in organic semiconductors and advanced materials. Researchers have investigated its ability to form self-assembled monolayers (SAMs) on various substrates, which could have implications for nanotechnology applications.
In conclusion, 1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol (CAS No: 2228344-35) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and chemical properties make it an intriguing subject for further research, particularly in drug discovery and materials science. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing both scientific understanding and practical applications.
2228344-35-0 (1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol) 関連製品
- 1416341-71-3(1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid)
- 2137611-05-1(3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid)
- 1368848-66-1(2-(3,5-dichloro-2-methoxyphenyl)oxirane)
- 2137458-83-2(Methyl 2-(ethylamino)butanoate;hydrochloride)
- 14925-11-2(N-Phenyl-4-(trifluoromethyl)aniline)
- 1803684-77-6(2-Hydroxy-3-iodo-5-methoxy-4-(trifluoromethoxy)pyridine)
- 29581-98-4(3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid)
- 2648934-66-9((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid)
- 1537863-96-9(4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride)
- 345366-87-2(N-cyclopropyl-N'-(2-methoxyphenyl)ethanediamide)




